1-(2,4-Difluorobenzoyl)piperidin-3-ol
Overview
Description
1-(2,4-Difluorobenzoyl)piperidin-3-ol is a chemical compound with the molecular formula C₁₂H₁₃F₂NO₂ and a molecular weight of 241.23 g/mol . This compound features a piperidine ring substituted with a 2,4-difluorobenzoyl group and a hydroxyl group at the 3-position. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and drug discovery .
Preparation Methods
The synthesis of 1-(2,4-Difluorobenzoyl)piperidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine and 2,4-difluorobenzoyl chloride.
Reaction Conditions: The piperidine is reacted with 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the intermediate 1-(2,4-difluorobenzoyl)piperidine.
Chemical Reactions Analysis
1-(2,4-Difluorobenzoyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the 2,4-difluorobenzoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Major products formed from these reactions include the corresponding ketones, alcohols, and substituted derivatives.
Scientific Research Applications
1-(2,4-Difluorobenzoyl)piperidin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, particularly those targeting the central nervous system.
Drug Discovery:
Biological Studies: It serves as a tool compound in biological studies to investigate the effects of fluorinated benzoyl groups on biological activity.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorobenzoyl)piperidin-3-ol is not well-defined, as it is primarily used as an intermediate in the synthesis of other compounds. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the structure of the final synthesized compounds .
Comparison with Similar Compounds
1-(2,4-Difluorobenzoyl)piperidin-3-ol can be compared with other similar compounds, such as:
1-(2,4-Dichlorobenzoyl)piperidin-3-ol: This compound has chlorine atoms instead of fluorine atoms, which can affect its reactivity and biological activity.
1-(2,4-Dimethylbenzoyl)piperidin-3-ol: The presence of methyl groups instead of fluorine atoms can lead to differences in lipophilicity and metabolic stability.
1-(2,4-Difluorobenzoyl)piperidine:
These comparisons highlight the unique properties of this compound, particularly its fluorinated benzoyl group and hydroxyl substitution, which contribute to its distinct chemical and biological characteristics.
Properties
IUPAC Name |
(2,4-difluorophenyl)-(3-hydroxypiperidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-8-3-4-10(11(14)6-8)12(17)15-5-1-2-9(16)7-15/h3-4,6,9,16H,1-2,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJWXZCKERWIIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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